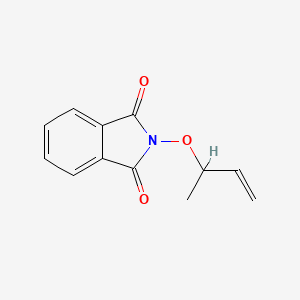

2-(but-3-en-2-yloxy)-2,3-dihydro-1H-isoindole-1,3-dione

Description

Overview of 2-(But-3-en-2-yloxy)-2,3-dihydro-1H-isoindole-1,3-dione in Contemporary Chemical Research

This compound (Chemical formula: $$ \text{C}{12}\text{H}{11}\text{NO}_3 $$) is a structurally unique isoindoline derivative characterized by a but-3-en-2-yloxy substituent attached to its heterocyclic core. This compound belongs to the broader class of N-alkoxyphthalimides, which are renowned for their versatility in organic synthesis and medicinal chemistry applications. Its molecular architecture combines a planar isoindole-1,3-dione moiety with an alkenyl ether side chain, conferring distinct electronic and steric properties that enhance its reactivity in nucleophilic substitution and cycloaddition reactions.

Contemporary research has prioritized this compound due to its dual role as a synthetic intermediate and a potential pharmacophore. The presence of the electron-deficient isoindole ring facilitates interactions with biological targets, while the alkenyl group offers opportunities for further functionalization. Recent studies have explored its utility in metal-free synthetic protocols, such as hexadehydro-Diels–Alder (HDDA) reactions, to construct polycyclic frameworks with pharmaceutical relevance.

Table 1: Key Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 217.22 g/mol |

| IUPAC Name | 2-but-3-en-2-yloxyisoindole-1,3-dione |

| SMILES | CC(C=C)ON1C(=O)C2=CC=CC=C2C1=O |

| Synonyms | MFCD02169506; 329698-13-7 |

Significance of Isoindole-1,3-dione Derivatives in Modern Organic and Medicinal Chemistry

Isoindole-1,3-dione derivatives, commonly termed phthalimides, occupy a pivotal position in drug discovery and materials science due to their structural rigidity and diverse bioactivity. These compounds exhibit inhibitory effects on cyclooxygenase (COX) enzymes, with selective COX-2 inhibition observed in derivatives bearing arylpiperazine substituents. For instance, N-substituted phthalimides demonstrate anti-inflammatory properties by suppressing Toll-like receptor (TLR4) signaling and downregulating pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).

In synthetic chemistry, the isoindole-1,3-dione scaffold serves as a linchpin for constructing complex heterocycles. The electron-withdrawing nature of the dione group activates adjacent positions for functionalization, enabling regioselective alkylation, acylation, and cross-coupling reactions. Recent advances include the use of tetraynes and imidazoles in metal-free HDDA reactions to generate tricyclic isoindole-1,3-diones with yields exceeding 85%. Such methodologies underscore the scaffold’s adaptability in green chemistry paradigms.

Historical Development and Discovery of N-Alkoxyphthalimide Compounds

The synthesis of N-alkoxyphthalimides traces its origins to the Mitsunobu reaction, a cornerstone method for nucleophilic substitution developed in the 1960s. Early iterations employed triphenylphosphine and dialkyl azodicarboxylates to mediate the coupling of phthalimide with alcohols, albeit with challenges in byproduct removal. The evolution of alternative strategies, such as the Mannich reaction, addressed these limitations by enabling direct aminomethylation of isoindole-1,3-diones under mild conditions.

A pivotal milestone emerged in the early 2000s with the discovery of 2-(3-butynyl)-1-H-isoindole-1,3-(2H)-dione as a precursor to cytosolic phospholipase A2 inhibitors, highlighting the therapeutic potential of N-alkoxy derivatives. Concurrently, advancements in spectroscopy and computational modeling facilitated precise structural elucidation, enabling rational design of derivatives with optimized pharmacokinetic profiles.

Scope and Objectives of the Current Academic Inquiry

This inquiry aims to systematically evaluate the synthetic, structural, and functional attributes of this compound within the broader context of isoindole-1,3-dione chemistry. Specific objectives include:

- Synthetic Methodology : Elucidating novel pathways for the compound’s preparation, including nucleophilic substitutions and transition-metal-catalyzed reactions.

- Biological Activity : Investigating its interactions with enzymatic targets such as COX-1/COX-2 and reactive oxygen species (ROS).

- Structure-Activity Relationships (SARs) : Correlating substituent effects with bioactivity to guide future drug design.

- Industrial Applications : Assessing its viability as an intermediate in agrochemical and pharmaceutical manufacturing.

By integrating experimental data with theoretical insights, this work seeks to advance the molecular toolkit available for isoindole-1,3-dione functionalization while identifying underexplored research avenues.

Properties

IUPAC Name |

2-but-3-en-2-yloxyisoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-3-8(2)16-13-11(14)9-6-4-5-7-10(9)12(13)15/h3-8H,1H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPOPIOOTOIHQKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=C)ON1C(=O)C2=CC=CC=C2C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(but-3-en-2-yloxy)-2,3-dihydro-1H-isoindole-1,3-dione typically involves the reaction of isoindoline-1,3-dione with but-3-en-2-ol under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the alcohol, followed by nucleophilic substitution to attach the but-3-en-2-yloxy group to the isoindoline core. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process. Industrial methods also focus on minimizing waste and improving the overall sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(but-3-en-2-yloxy)-2,3-dihydro-1H-isoindole-1,3-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

Reduction: Reduction reactions can be used to modify the double bonds or other reactive sites within the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and bases (e.g., sodium hydroxide) are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce saturated or partially reduced compounds. Substitution reactions can lead to the formation of various substituted isoindoline derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound's structural features make it a valuable candidate for drug development. Isoindoline derivatives are known for their diverse biological activities, including:

- Anticancer Activity : Compounds similar to 2-(but-3-en-2-yloxy)-2,3-dihydro-1H-isoindole-1,3-dione have shown potential as PARP inhibitors, which are useful in targeting cancer cells by hindering their DNA repair mechanisms .

Biological Studies

Due to its unique chemical structure, this compound can be utilized as a tool in biological research:

- Enzyme Interaction Studies : The compound can bind to specific enzymes or receptors, allowing researchers to study its effects on biological pathways and processes.

Organic Synthesis

In organic chemistry, this compound serves as an intermediate in synthesizing more complex molecules:

- Building Block for New Materials : Its reactivity allows it to be used in developing new polymers and materials with desired properties.

Industrial Applications

The compound is also relevant in industrial contexts:

- Agrochemicals Production : It can be utilized in creating pesticides and herbicides due to its biological activity.

- Dyes and Pigments : The unique structure allows for potential applications in dye synthesis.

Case Study 1: Anticancer Research

Research has indicated that isoindoline derivatives exhibit selective inhibition of PARP enzymes, making them promising candidates for cancer therapies. A study demonstrated that modifications of the isoindoline core can enhance potency against specific cancer types .

Case Study 2: Organic Synthesis Innovations

Recent advancements in synthetic methodologies have highlighted the efficiency of using continuous flow reactors for producing compounds like this compound. This method improves yield and reduces waste compared to traditional batch processes.

Mechanism of Action

The mechanism of action of 2-(but-3-en-2-yloxy)-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Substituent-Dependent Physicochemical Properties

The substituent at the 2-position of the isoindole-1,3-dione core significantly influences solubility, stability, and molecular interactions. Key analogs include:

Key Observations :

- Electron-withdrawing groups (e.g., dioxopiperidinyl in thalidomide) enhance hydrogen-bonding capacity and target affinity, as seen in its binding to cereblon (CRBN) for protein degradation .

- The sulfanylethoxyethyl derivative is marketed as a versatile scaffold for drug discovery .

- Aminoalkyl substituents (e.g., 2-aminoethoxy) enable conjugation with biomolecules, expanding utility in prodrug design or targeted delivery systems .

Thalidomide and Derivatives

Thalidomide (2-(2,6-dioxopiperidin-3-yl)-isoindole-1,3-dione) is a clinically validated anti-cancer agent that binds CRBN, inducing degradation of oncogenic proteins like IKZF1/3 in multiple myeloma . Its efficacy is attributed to the dioxopiperidinyl group, which stabilizes interactions with CRBN. Derivatives lacking this moiety (e.g., 2-butyl or 2-methoxy analogs) show reduced activity, highlighting the critical role of substituents .

PDE10A Inhibitors

A 4-methoxy-2,3-dihydro-1H-isoindole-1,3-dione derivative with a benzimidazolyl butyl group (compound 18 in ) demonstrated potent PDE10A inhibition (IC₅₀ < 100 nM), suggesting utility in neurological disorders. Molecular modeling revealed hydrophobic interactions between the benzimidazole moiety and the enzyme’s active site .

Reactive Alkenes and Covalent Inhibitors

The butenyloxy group in 2-(but-3-en-2-yloxy)-2,3-dihydro-1H-isoindole-1,3-dione contains a terminal alkene, which could participate in Michael addition or photo-click chemistry. Similar reactivity is exploited in covalent inhibitors, such as acrylamide-containing kinase inhibitors.

Common Routes for Isoindole-1,3-dione Derivatives

- Phthalic Anhydride Condensation: Reacting phthalic anhydride with amines (e.g., 3-aminopiperidine-2,6-dione) yields dioxopiperidinyl derivatives .

- Mitsunobu Reaction: Used to introduce alkoxy groups (e.g., butenyloxy) via nucleophilic substitution .

- N-Alkylation : Alkyl halides or epoxides (e.g., oxiran-2-ylmethyl in ) can be used to functionalize the isoindole nitrogen .

Biological Activity

2-(but-3-en-2-yloxy)-2,3-dihydro-1H-isoindole-1,3-dione is an organic compound classified as an isoindoline derivative. This class of compounds is notable for its diverse biological activities, making it a subject of interest in medicinal chemistry and organic synthesis. The unique structural features of this compound suggest potential applications in various therapeutic areas.

Chemical Structure and Properties

The compound's IUPAC name is 2-but-3-en-2-yloxyisoindole-1,3-dione. Its molecular formula is , and it features a but-3-en-2-yloxy group attached to the isoindoline core. This structure allows for various chemical reactions and biological interactions.

Biological Activity Overview

Research has indicated that isoindoline derivatives, including this compound, exhibit significant biological activities:

- Anti-inflammatory Properties : Isoindoline derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. Studies have demonstrated that certain derivatives exhibit selective COX-2 inhibition, which is beneficial for reducing inflammation without affecting COX-1 activity significantly .

- Antioxidant Activity : The compound and its derivatives have been reported to possess antioxidant properties, scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS). This activity is essential for protecting cells from oxidative stress and related diseases .

- Enzyme Inhibition : Recent studies have highlighted the compound's ability to inhibit various enzymes such as xanthine oxidase and carbonic anhydrase isoenzymes (hCA I and hCA II). For instance, some derivatives showed IC50 values lower than established drugs like allopurinol .

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets:

- Binding to Enzymes : The compound can bind to active sites of enzymes like COX and xanthine oxidase, modulating their activity. Molecular docking studies suggest strong interactions with key amino acids in these enzymes .

- Regulation of Inflammatory Pathways : By inhibiting COX enzymes, the compound reduces the production of pro-inflammatory mediators such as prostaglandins. Additionally, it may influence the expression of various cytokines involved in inflammation .

Case Studies

Several studies have explored the biological activity of isoindoline derivatives:

- Cyclooxygenase Inhibition :

- Oxidative Stress Scavenging :

- Enzyme Inhibition Studies :

Comparative Analysis

The following table summarizes key findings related to the biological activities of this compound compared to similar compounds:

| Compound Name | COX Inhibition (IC50) | Antioxidant Activity | Enzyme Inhibition (XO) |

|---|---|---|---|

| 2-(but-3-en-2-yloxy)-2,3-dihydroisoindole | < Meloxicam | Yes | Yes |

| Isoindoline Derivative A | > Meloxicam | Moderate | Yes |

| Isoindoline Derivative B | Comparable | Yes | No |

Q & A

Basic: How can the synthesis of 2-(but-3-en-2-yloxy)-2,3-dihydro-1H-isoindole-1,3-dione be optimized for higher yield?

Methodological Answer:

Optimization can be achieved through statistical experimental design (e.g., factorial or response surface methodologies) to identify critical parameters like temperature, solvent polarity, and catalyst loading. For example, highlights the use of design-of-experiments (DoE) to minimize trial-and-error approaches, enabling systematic variation of reaction conditions while reducing experimental runs . Key steps include:

- Screening variables via Plackett-Burman designs to isolate significant factors.

- Applying central composite designs to model nonlinear relationships between variables (e.g., reaction time vs. yield).

- Validating predicted optimal conditions with confirmatory experiments.

Basic: What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Use H and C NMR to confirm the presence of the isoindole-dione core and the but-3-en-2-yloxy substituent. For example, provides protocols for interpreting splitting patterns of vinyl protons (δ 5.0–6.0 ppm) and carbonyl groups (δ 165–175 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns.

- IR Spectroscopy : Identify characteristic stretches (e.g., C=O at ~1700 cm, C-O-C at ~1250 cm).

Advanced: How can computational methods predict reaction pathways for synthesizing derivatives of this compound?

Methodological Answer:

The ICReDD framework () integrates quantum chemical calculations (e.g., DFT) with experimental data to model reaction mechanisms. Steps include:

- Performing transition-state calculations to identify energy barriers for key steps (e.g., nucleophilic substitution at the isoindole-dione core).

- Using molecular dynamics simulations to predict solvent effects or steric hindrance from the butenyloxy group.

- Validating computational predictions with experimental kinetics (e.g., monitoring by HPLC or in-situ IR) .

Advanced: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Toxicity Mitigation : indicates acute toxicity (Category 4 for oral/dermal/inhalation). Use fume hoods, gloves (nitrile), and closed systems for reactions .

- Waste Management : Segregate waste containing this compound and dispose via certified hazardous waste services (see for spill-response protocols) .

- Exposure Monitoring : Implement LC-MS or GC-MS to detect airborne residues in lab environments.

Basic: What are the key structural features influencing the compound’s reactivity?

Methodological Answer:

- Electrophilic Sites : The isoindole-dione’s carbonyl groups (C=O) are prone to nucleophilic attack (e.g., acylation reactions, as in ) .

- Allyl Ether Group : The but-3-en-2-yloxy substituent can undergo electrophilic addition (e.g., epoxidation) or radical polymerization under UV light.

- Steric Effects : The bicyclic isoindole structure may hinder access to reactive sites, necessitating polar aprotic solvents (e.g., DMF) to enhance solubility.

Advanced: How can contradictions in published data on analogous compounds guide mechanistic studies?

Methodological Answer:

- Case Study : and report conflicting regioselectivity in phthalimide acylation. Resolve discrepancies by:

- Conducting isotopic labeling (e.g., O) to track reaction pathways.

- Comparing solvent-dependent kinetics (e.g., polar vs. nonpolar solvents).

- Meta-Analysis : Use systematic reviews to identify trends in reaction outcomes (e.g., substituent effects on yield) .

Basic: What purification methods are effective for isolating this compound?

Methodological Answer:

- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate impurities.

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility data ( suggests yields improve with slow cooling) .

- HPLC : Apply reverse-phase C18 columns for high-purity isolation (≥95% by area).

Advanced: What strategies enable the study of this compound’s interactions with biological nucleophiles?

Methodological Answer:

- Kinetic Assays : Monitor acylation of thiols (e.g., glutathione) via UV-Vis (λ = 412 nm for thiolate ions) .

- Molecular Docking : Simulate binding to enzymatic active sites (e.g., proteases) using AutoDock Vina.

- Cellular Studies : Use fluorescent probes (e.g., BODIPY-labeled derivatives) to track intracellular localization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.